Terbinafine N-oxide
Description
Terbinafine N-Oxide (chemical name: (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine oxide) is a derivative of the antifungal drug terbinafine. Its molecular formula is C₂₁H₂₅NO, with a molecular weight of 307.43 (or 343.89 as the hydrochloride salt). The compound is recognized by CAS numbers 2734288-05-0 (free base) and 2734417-01-5 (hydrochloride salt) . Structurally, it differs from terbinafine by the addition of an N-oxide group, which increases polarity and alters physicochemical properties.
This compound is primarily used as a secondary reference standard in quality control (QC) and quality assurance (QA) during the commercial production of terbinafine and its formulations. It is also employed in toxicity studies and regulatory submissions (e.g., FDA ANDA filings) .
Properties
Molecular Formula |
C₂₁H₂₅NO |
|---|---|
Molecular Weight |
307.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Terbinafine
- Molecular Formula : C₂₁H₂₅N
- Mechanism : Inhibits fungal squalene epoxidase , blocking ergosterol biosynthesis and leading to squalene accumulation, which disrupts membrane integrity .
- Activity : Fungicidal against dermatophytes (e.g., Trichophyton rubrum) at low concentrations (≤0.01 µg/mL) .
- Pharmacokinetics : High keratin affinity; metabolized to N-desmethylterbinafine and carboxyterbinafine , which exhibit comparable plasma AUC variability .
Naftifine
Key Differences :
| Parameter | Terbinafine N-Oxide | Terbinafine | Naftifine |
|---|---|---|---|
| Bioactivity | Inactive (QC standard) | Fungicidal | Fungistatic (topical) |
| Administration | Not applicable | Oral | Topical |
| N-Oxide Group | Present | Absent | Absent |
| Role in Therapy | None | First-line for onychomycosis | Adjuvant for skin infections |
Other N-Oxide Containing Compounds
Quinoxaline-1,4-Dioxide Derivatives
- Examples: Quinocetone analogs (3a-h) .
- Activity: Antibacterial activity depends on the N-oxide group, which generates reactive oxygen species (ROS) upon reduction. However, derivatives with N-oxide groups (e.g., 3d-h) showed lower efficacy than non-oxidized analogs .
- Toxicity : N-oxide reduction correlates with ROS-mediated cytotoxicity .
Hybrid N-Oxide Derivatives (Antitrypanosomal Agents)
Plant-Derived N-Oxide Alkaloids
- Examples : 10S,13aR-antofin N-oxide (from Ficus septica) .
- Activity : Varied bioactivities (e.g., antitumor, antimicrobial), but structurally distinct from synthetic N-oxides like this compound.
Contrast with this compound: While N-oxide groups in quinoxaline derivatives and plant alkaloids contribute to redox cycling or bioactivity, this compound’s N-oxide group is non-functional in antifungal contexts, highlighting its role as a metabolite or impurity .
Metabolites and Related Impurities
Terbinafine undergoes hepatic metabolism to produce:
N-Desmethylterbinafine : Retains squalene epoxidase inhibition but with reduced potency .
Carboxyterbinafine : Hydrophilic metabolite excreted in urine (15% of dose) .
This compound: Not directly linked to therapeutic activity; used primarily as a QC marker .
Pharmacokinetic Comparison :
| Metabolite | Plasma AUC Variability | Urinary Excretion |
|---|---|---|
| Terbinafine | High | Low |
| N-Desmethylterbinafine | High | Moderate |
| Carboxyterbinafine | High | High (15%) |
| This compound | Not reported | Trace |
Resistance and Pharmacokinetic Interactions
- Resistance Mechanisms: Mutations in squalene epoxidase (SQLE) reduce terbinafine affinity (e.g., Trichophyton mentagrophytes L393F mutation) . ABC transporters (e.g., TruMDR2) mediate efflux of terbinafine and structurally unrelated N-oxide compounds (e.g., 4-nitroquinoline N-oxide) .
Impact of N-Oxide Group :
While terbinafine resistance is driven by SQLE mutations or transporter upregulation, this compound’s lack of activity likely renders it unaffected by these mechanisms. However, cross-resistance via ABC transporters remains a theoretical concern .
Q & A
Q. What are the primary metabolic pathways of Terbinafine N-oxide in human hepatic systems, and how do they influence experimental design?
this compound undergoes metabolism primarily via CYP2C19 and 3A4 enzymes, as demonstrated by steady-state kinetic studies. Researchers should incorporate enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzyme systems to isolate metabolic contributions. Michaelis-Menten kinetics (e.g., Km and Vmax values) should be calculated using in vitro microsomal assays to quantify pathway dominance .
Q. How does this compound interact with fungal ABC transporters, and what methodological approaches are used to study resistance mechanisms?
Studies on Trichophyton rubrum reveal that ABC transporters like TruMDR2 mediate resistance to this compound by effluxing the compound. Researchers employ gene knockout models (e.g., CRISPR/Cas9) and ethidium bromide accumulation assays to assess transporter activity. Synergy assays with inhibitors (e.g., verapamil) can further validate transporter involvement .
Q. What in vitro models are recommended for assessing the antifungal efficacy of this compound?
Standardized protocols include broth microdilution assays (CLSI M38-A2 guidelines) to determine minimum inhibitory concentrations (MICs). For dermatophytes like T. rubrum, 3D nail infection models using human nail fragments provide clinically relevant data on drug penetration and efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in SQLE-dependent vs. SQLE-independent mechanisms of this compound in anticancer studies?
Mechanistic discrepancies arise from cell type-specific signaling. To address this, use siRNA-mediated SQLE knockdown combined with phosphoproteomics (e.g., LC-MS/MS) to map downstream pathways like AMPK-mTOR. Orthotopic xenograft models further validate SQLE-independent effects in vivo .
Q. What experimental strategies optimize the detection of this compound’s antigenotoxic potential in mutagenesis assays?
The fluctuation Ames test is preferred for detecting antimutagenic activity. Co-treatment with pro-mutagens (e.g., 2-AA, 4-NQO) at sub-toxic concentrations allows quantification of mutation suppression. Include positive controls (e.g., ascorbic acid) and statistical validation via Poisson regression to account for bacterial colony variability .
Q. How should researchers design studies to evaluate this compound’s synergism with existing chemotherapeutics like sorafenib?
Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). In vivo validation via patient-derived xenograft (PDX) models ensures translational relevance. Mechanistic follow-up with co-immunoprecipitation (e.g., mTORC1 complex analysis) identifies signaling crosstalk .
Q. What statistical frameworks are critical for interpreting adverse event data in clinical studies of this compound?
Retrospective cohort analyses of pharmacovigilance databases (e.g., Danish Adverse Reaction Database) require multivariate logistic regression to adjust for confounders (e.g., comorbidities, polypharmacy). Reporting must adhere to CONSORT guidelines, including detailed descriptions of data exclusions and sample size justification .
Methodological Considerations
Q. How can researchers ensure reproducibility in metabolic studies of this compound?
Provide raw kinetic data (e.g., substrate saturation curves) in supplementary materials, along with HPLC/LC-MS chromatograms. Reference standard compounds (e.g., 1-naphthaldehyde) must be characterized via NMR and HRMS. Detailed enzyme reaction conditions (pH, temperature, incubation times) are essential .
Q. What in silico tools are recommended for predicting this compound’s off-target interactions?
Molecular docking (AutoDock Vina) against human proteome databases (e.g., PDB) identifies potential off-targets like kinase receptors. Pharmacophore modeling (Schrödinger Phase) prioritizes high-risk candidates for experimental validation. Cross-reference results with Tox21 datasets to assess toxicity risks .
Q. How do researchers validate the purity and stability of this compound in long-term storage?
Accelerated stability studies (ICH Q1A guidelines) under varied temperatures and humidity levels, analyzed via UPLC-PDA, detect degradation products. Purity thresholds (≥95% by area normalization) should align with ICH Q3A/B standards. Store lyophilized samples at -80°C under inert gas to prevent oxidation .
Data Contradiction Analysis
Q. Why do in vitro and in vivo models show divergent efficacies for this compound in HCC treatment?
Differences arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions) absent in 2D cultures. Address this by using 3D spheroid models with ECM components (e.g., Matrigel) and intravital imaging in orthotopic models to monitor drug distribution in real time .
Q. How can conflicting reports on this compound’s hepatotoxicity be reconciled?
Species-specific CYP expression patterns (e.g., murine vs. human) account for variability. Use chimeric mice with humanized liver models (e.g., PXB mice) to improve translatability. Include biomarkers like serum miR-122 and GST-alpha for early hepatotoxicity detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
